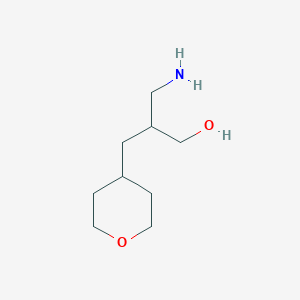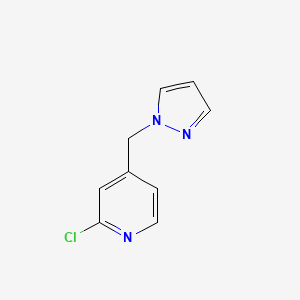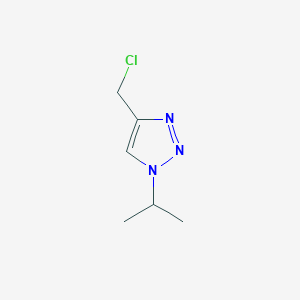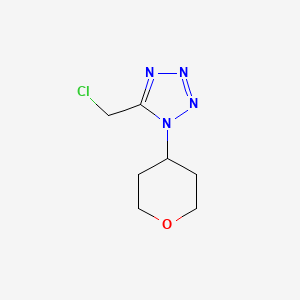![molecular formula C11H14F3N B1528708 Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine CAS No. 1344274-22-1](/img/structure/B1528708.png)
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
Übersicht
Beschreibung
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a chemical compound with the CAS Number: 1344274-22-1 . It is also known by its IUPAC Name as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 217.23 . Its InChI Code is 1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Use in Agrochemical and Pharmaceutical Industries
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibition
- Results or Outcomes: The outcomes of this research are not specified in the source. However, the development of PERK inhibitors could potentially lead to new therapeutic strategies for cancer treatment .
Use in the Synthesis of Ubrogepant
- Summary of Application: Ubrogepant is a medication used for acute migraine with or without visual disturbances . “Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” could potentially be used in the synthesis of this medication.
- Results or Outcomes: The outcomes of this research are not specified in the source. However, the development of such medications could potentially lead to new therapeutic strategies for the treatment of migraines .
Use in the Synthesis of Fluoxetine
- Summary of Application: Fluoxetine is a selective serotonin reuptake inhibitor that is used as an antidepressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder. The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine . “Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” could potentially be used in the synthesis of this medication.
- Results or Outcomes: The outcomes of this research are not specified in the source. However, the development of such medications could potentially lead to new therapeutic strategies for the treatment of various mental health disorders .
Use in the Synthesis of Trifluoromethyl Group-Containing Drugs
- Summary of Application: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . “Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” could potentially be used in the synthesis of these drugs.
- Results or Outcomes: The outcomes of this research are not specified in the source. However, the development of such medications could potentially lead to new therapeutic strategies for the treatment of various diseases and disorders .
Use in the Synthesis of (1,1,1-Trifluoropropane-2-yl)hydrazine Hydrochloride
- Summary of Application: “(1,1,1-Trifluoropropane-2-yl)hydrazine Hydrochloride” is a chemical compound that could potentially be synthesized using "Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine" .
- Results or Outcomes: The outcomes of this research are not specified in the source. However, the synthesis of such compounds could potentially lead to new applications in various fields .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJJIFPPXTXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)

![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)




![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)

![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)


